Praliciguat

Vue d'ensemble

Description

Le praliciguat est un stimulateur de la guanylate cyclase soluble qui s’est montré prometteur dans le traitement de diverses maladies cardiovasculaires et métaboliques. Il fait actuellement l’objet d’études pour ses avantages potentiels dans des affections telles que l’insuffisance cardiaque avec fraction d’éjection préservée et la néphropathie diabétique .

Mécanisme D'action

Le praliciguat exerce ses effets en stimulant la guanylate cyclase soluble, ce qui améliore la signalisation de l’oxyde nitrique. Cela conduit à une augmentation des niveaux de monophosphate cyclique de guanosine, ce qui entraîne divers effets physiologiques tels que la vasodilatation, les effets anti-inflammatoires et anti-fibrotiques . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de l’oxyde nitrique-monophosphate cyclique de guanosine .

Composés Similaires :

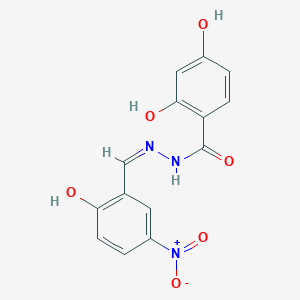

Riociguat : Un autre stimulateur de la guanylate cyclase soluble utilisé dans le traitement de l’hypertension artérielle pulmonaire.

Vériciguat : Un stimulateur de la guanylate cyclase soluble utilisé dans le traitement de l’insuffisance cardiaque.

Olinciguat : Un stimulateur de la guanylate cyclase soluble à l’étude pour diverses affections cardiovasculaires

Unicité du this compound : Le this compound est unique en raison de sa large distribution tissulaire et de sa capacité à produire de multiples effets bénéfiques, notamment des effets hémodynamiques, anti-inflammatoires et anti-fibrotiques

Analyse Biochimique

Biochemical Properties

Praliciguat enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling . This signaling pathway is crucial for various biochemical reactions in the body, including those that regulate vascular tone, inflammation, and fibrosis . This compound interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) .

Cellular Effects

This compound has been shown to have broad tissue distribution and elicits hemodynamic, anti-inflammatory, and anti-fibrotic effects . It influences cell function by enhancing NO-cGMP signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme soluble guanylate cyclase (sGC). This compound stimulates sGC, leading to an increase in the production of cGMP . This increase in cGMP production enhances NO-cGMP signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .

Temporal Effects in Laboratory Settings

Studies have shown that this compound has broad tissue distribution and can enhance NO-cGMP signaling .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve insulin sensitivity, glucose tolerance, and lower circulating and liver triglycerides . These effects were observed at a dosage of 6 mg/kg .

Metabolic Pathways

This compound is involved in the NO-cGMP signaling pathway . It interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cGMP from GTP .

Transport and Distribution

This compound has broad tissue distribution

Subcellular Localization

Given its role as a soluble guanylate cyclase (sGC) stimulator, it is likely that it is localized in the cytoplasm where sGC is typically found .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le praliciguat peut être synthétisé par plusieurs voies. Une méthode courante consiste à chlorer l’acide isoxazole-3-carboxylique en présence de diméthylformamide catalytique dans le toluène . Une autre voie comprend l’utilisation de divers solvants organiques et réactifs pour obtenir la structure chimique souhaitée .

Méthodes de Production Industrielle : La production industrielle du this compound implique le passage à l’échelle des voies de synthèse mentionnées ci-dessus. Cela inclut l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus implique généralement plusieurs étapes de purification et de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le praliciguat subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : Cette réaction implique l’addition d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du this compound .

Applications De Recherche Scientifique

Le praliciguat a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de la stimulation de la guanylate cyclase soluble.

Biologie : Il est utilisé pour étudier le rôle de la signalisation du monophosphate cyclique de guanosine dans divers processus biologiques.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires et métaboliques.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques

Comparaison Avec Des Composés Similaires

Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.

Vericiguat: A soluble guanylate cyclase stimulator used in the treatment of heart failure.

Olinciguat: A soluble guanylate cyclase stimulator under investigation for various cardiovascular conditions

Uniqueness of Praliciguat: this compound is unique in its broad tissue distribution and its ability to elicit multiple beneficial effects, including hemodynamic, anti-inflammatory, and anti-fibrotic effects

Propriétés

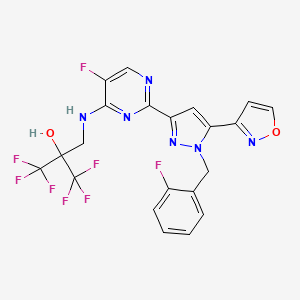

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSJNTQNMDWAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101232 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628730-49-3 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praliciguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praliciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)